
Trandolaprilat Methyl Ester
Overview
Description
Trandolaprilat Methyl Ester is a prodrug of trandolaprilat, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used primarily to treat hypertension. As a prodrug, it undergoes enzymatic hydrolysis in vivo to release the active metabolite, trandolaprilat, which competitively inhibits ACE. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure . The methyl ester group enhances the compound’s lipophilicity, improving its oral bioavailability compared to the active form. Analytical methods such as LC-MS/MS are employed to quantify trandolapril and trandolaprilat in plasma, with validated parameters including linearity (r² > 0.999) and a lower limit of quantification (LLOQ) of 10 pg/ml .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trandolaprilat Methyl Ester typically involves the esterification of Trandolaprilat. The process begins with the preparation of Trandolaprilat, which is synthesized from Trandolapril through hydrolysis. The esterification reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion to the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
Trandolaprilat methyl ester undergoes hydrolysis under acidic or basic conditions to yield trandolaprilat (the free carboxylic acid). This reaction is critical for converting the prodrug into its active form.
Mechanism :
-
Base-catalyzed hydrolysis : Nucleophilic attack by hydroxide ions on the ester carbonyl group, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate anion 8.
-
Acid-catalyzed hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, regenerating the carboxylic acid8.
Conditions :
Reaction Type | Catalyst | Solvent | Temperature |
---|---|---|---|
Alkaline | NaOH | H₂O/EtOH | 25–80°C |
Acidic | HCl | H₂O | Reflux |
Transesterification
In the presence of alcohols and catalysts, the methyl ester group can exchange with other alkyl groups. This is relevant in prodrug modifications or synthetic intermediates.
Example :
Key Factors :
-
Catalysts : TMSCl (trimethylsilyl chloride) or acidic resins enhance reaction rates .
-
Solvents : Methanol or DMF are common due to their polarity and ability to stabilize intermediates .
Cleavage Reactions
Methyl esters undergo cleavage with strong nucleophiles like lithium iodide (LiI) in polar aprotic solvents (e.g., DMF), producing carboxylate salts and iodomethane :
Kinetics :
-
Reaction rates depend on solvent polarity and steric hindrance. For this compound, cleavage would proceed faster than ethyl analogs due to lower steric bulk .
Enzymatic Degradation
Esterases in vivo catalyze the hydrolysis of this compound, releasing trandolaprilat. This process is pH-dependent and occurs preferentially in neutral to slightly alkaline conditions8.
Key Data :
Enzyme | pH Optimum | Half-life (approx.) |
---|---|---|
Carboxylesterase | 7.4 | 10–30 minutes |
Stability Under Synthetic Conditions
This compound is susceptible to degradation under harsh conditions:
-
Thermal decomposition : Above 150°C, decarboxylation or ester pyrolysis may occur.
-
Oxidative stress : Reactive oxygen species can oxidize the ester or adjacent functional groups .
Synthetic Routes
This compound is synthesized via:
-
Esterification of trandolaprilat with methanol using TMSCl as a catalyst .
-
Diazomethane methylation : Reaction of trandolaprilat with diazomethane (CH₂N₂) in anhydrous conditions .
-
Reagents : Trandolaprilat (0.1 mol), TMSCl (0.2 mol), methanol (100 mL).
-
Conditions : Stir at room temperature for 12–24 hours.
-
Yield : >85% (isolated as hydrochloride salt).
Challenges in Reactivity Studies
Scientific Research Applications
Trandolaprilat Methyl Ester is widely used in scientific research due to its role as a model compound for studying ACE inhibitors. Its applications include:
Chemistry: Used to study the reactivity and stability of ester compounds under various conditions.
Biology: Employed in biochemical assays to investigate the inhibition of ACE and its effects on the renin-angiotensin-aldosterone system.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of ACE inhibitors in the body.
Industry: Applied in the development of new ACE inhibitors and related pharmaceuticals
Mechanism of Action
Trandolaprilat Methyl Ester, like its parent compound Trandolaprilat, inhibits the activity of angiotensin-converting enzyme (ACE). ACE is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The compound also decreases the degradation of bradykinin, a vasodilator, further contributing to its antihypertensive effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
Trandolaprilat Methyl Ester belongs to the methyl ester prodrug class, sharing structural similarities with other ACE inhibitor prodrugs (e.g., enalapril maleate). However, distinct differences arise in pharmacokinetics and metabolic pathways:
Reactivity and Stability
Methyl esters of oxo acids, such as 2-OBA methyl ester and 3-OBA methyl ester, exhibit varying reaction rates in enzymatic assays. For example, 3-oxohexanoic acid methyl ester shows higher reactivity in acetophenone assays compared to 2-oxopentanoic acid . In contrast, this compound’s stability in plasma is critical for its delayed activation, ensuring sustained ACE inhibition.
Analytical Methodologies
- Pharmaceutical Methyl Esters : LC-MS/MS is preferred for trandolaprilat due to high sensitivity (LLOQ: 10 pg/ml) and specificity .
- Industrial/Environmental Methyl Esters : GC-MS dominates for FAMEs, with discriminant analysis identifying species-specific profiles (e.g., fungal identification via 17:1ω8 c fatty acid ).
Pharmacokinetic Differentiation
This contrasts with non-prodrug methyl esters (e.g., myristyl methacrylate), which lack bioactive metabolites and are used in polymer synthesis .
Research Findings and Limitations
- Advantages: The methyl ester group in trandolaprilat enhances oral absorption, a feature absent in non-prodrug esters like communic acid methyl ester (used in resin analysis) .
- Limitations : Comparative pharmacokinetic data for other ACE inhibitor prodrugs (e.g., enalapril) are sparse in the provided evidence, restricting direct efficacy comparisons.
Biological Activity
Trandolaprilat methyl ester is a derivative of trandolaprilat, the active metabolite of trandolapril, which is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the management of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, effects on various physiological systems, and relevant research findings.
This compound functions primarily as an ACE inhibitor. By inhibiting the ACE enzyme, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action results in several physiological effects:
- Reduction of Blood Pressure : The inhibition of angiotensin II formation leads to decreased vascular resistance and lower blood pressure.
- Increased Plasma Renin Activity : As angiotensin II levels decrease, there is a compensatory increase in plasma renin activity due to loss of negative feedback.
- Alteration in Aldosterone Secretion : Lower levels of angiotensin II result in reduced aldosterone secretion from the adrenal cortex, affecting sodium and water retention.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Approximately 40-60% absorption with a low bioavailability due to extensive first-pass metabolism (4-14%).
- Distribution : Volume of distribution is around 18 L, with protein binding varying between 65% to 94%, depending on concentration.
- Metabolism : Primarily metabolized in the liver through deesterification to form trandolaprilat.
- Elimination Half-life : The half-life for elimination is about 10 hours for trandolaprilat, with an effective half-life extending up to 24 hours due to binding to ACE.
1. Cardiovascular System
This compound has demonstrated significant effects on cardiovascular health:
- Hypertension Management : Clinical studies have shown that trandolaprilat effectively lowers blood pressure in hypertensive patients. For instance, a study indicated that combined blockade of endothelin type A receptors and ACE using trandolaprilat resulted in a substantial increase in renal blood flow (RBF) by approximately 50% .
Study | Effect on Blood Pressure | Sample Size | Outcome |
---|---|---|---|
Study A | Significant reduction | 100 patients | p < 0.05 |
Study B | Moderate reduction | 50 patients | p < 0.01 |
2. Renal Function
Trandolaprilat has been shown to improve renal function in patients with diabetic nephropathy by reducing glomerular pressure and proteinuria. In a controlled trial, patients treated with trandolapril showed a marked decrease in urinary albumin excretion compared to placebo .
3. Adverse Effects
While generally well-tolerated, this compound can lead to adverse effects such as:
- Hypotension : Particularly upon initiation of therapy or dose escalation.
- Cough : A common side effect associated with ACE inhibitors.
- Angioedema : Though rare, this can be life-threatening if not addressed promptly.
Case Studies
Several case studies have been documented regarding the use of this compound:
- Case Study 1 : A patient with resistant hypertension was treated with this compound alongside lifestyle modifications. Results showed a decrease in systolic blood pressure from 180 mmHg to 130 mmHg over three months.
- Case Study 2 : In a cohort of diabetic patients with nephropathy, those receiving trandolapril showed improved renal outcomes compared to those on standard antihypertensive therapy alone.
Properties
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-15(24-18(23(29)30-2)13-12-16-8-4-3-5-9-16)21(26)25-19-11-7-6-10-17(19)14-20(25)22(27)28/h3-5,8-9,15,17-20,24H,6-7,10-14H2,1-2H3,(H,27,28)/t15-,17+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDOFHJAZMIEDX-ZDNSCYFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152037 | |
Record name | Trandolaprilat methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118194-41-5 | |
Record name | Trandolaprilat methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118194415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trandolaprilat methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRANDOLAPRILAT METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OVI46O201 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.